molecular formula C20H14N4O3S B392628 1-[(5Z)-5-[(NAPHTHALEN-1-YL)IMINO]-4-(4-NITROPHENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE

1-[(5Z)-5-[(NAPHTHALEN-1-YL)IMINO]-4-(4-NITROPHENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE

Cat. No.: B392628
M. Wt: 390.4g/mol
InChI Key: FNUCXFRJFGIQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5Z)-5-[(NAPHTHALEN-1-YL)IMINO]-4-(4-NITROPHENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Chemical Reactions Analysis

1-[(5Z)-5-[(NAPHTHALEN-1-YL)IMINO]-4-(4-NITROPHENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(5Z)-5-[(NAPHTHALEN-1-YL)IMINO]-4-(4-NITROPHENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms . This inhibition is primarily due to the compound’s ability to bind to the active sites of these enzymes, preventing their normal function .

Comparison with Similar Compounds

1-[(5Z)-5-[(NAPHTHALEN-1-YL)IMINO]-4-(4-NITROPHENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE can be compared with other 1,3,4-thiadiazole derivatives, such as:

Properties

Molecular Formula

C20H14N4O3S

Molecular Weight

390.4g/mol

IUPAC Name

1-[5-naphthalen-1-ylimino-4-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]ethanone

InChI

InChI=1S/C20H14N4O3S/c1-13(25)19-22-23(15-9-11-16(12-10-15)24(26)27)20(28-19)21-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3

InChI Key

FNUCXFRJFGIQPQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=NN(C(=NC2=CC=CC3=CC=CC=C32)S1)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=NN(C(=NC2=CC=CC3=CC=CC=C32)S1)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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